Alloxazine

描述

structure

Structure

3D Structure

属性

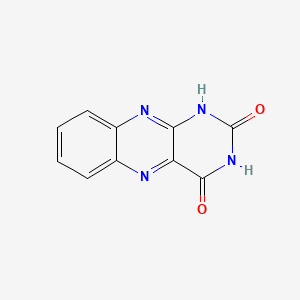

IUPAC Name |

1H-benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUGRYOERYOXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197656 | |

| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-59-5 | |

| Record name | Alloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrobenzopteridine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOALLOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880W3VF9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alloxazine and Isoalloxazine: A Technical Guide to Structure, Properties, and Experimental Differentiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structures, properties, and experimental protocols related to alloxazine and its tautomer, isothis compound. These heterocyclic compounds are of significant interest in biological and pharmaceutical research, with isothis compound forming the core of the essential vitamin B2 (riboflavin) and its coenzyme forms, FMN and FAD. This compound, on the other hand, serves as a valuable scaffold in medicinal chemistry, notably as an antagonist for adenosine receptors.

Core Structures: A Tale of Tautomerism

This compound and isothis compound are tautomers, differing in the position of a proton within their shared benzo[g]pteridine-2,4(1H,3H)-dione skeleton.[1] This subtle structural difference leads to significant variations in their chemical and physical properties.

This compound: In this tautomer, the proton is located at the N(1) position of the pteridine ring system.

Isothis compound: This tautomer features the proton at the N(10) position, which is part of the central pyrazine ring. This arrangement is the foundation for the biologically active flavins.[2]

The tautomeric equilibrium between this compound and isothis compound can be influenced by factors such as pH and solvent polarity. In aqueous solutions, the this compound form is generally favored at neutral and acidic pH, while the isothis compound form may be present at alkaline pH.[3]

Comparative Physicochemical and Spectroscopic Properties

The distinct electronic distribution arising from their tautomeric differences imparts unique properties to this compound and isothis compound. These are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and Isothis compound

| Property | This compound | Isothis compound | Reference(s) |

| Molecular Formula | C₁₀H₆N₄O₂ | C₁₀H₆N₄O₂ | [1] |

| Molecular Weight | 214.18 g/mol | 214.18 g/mol | [1] |

| IUPAC Name | 1H-benzo[g]pteridine-2,4-dione | Benzo[g]pteridine-2,4(3H,10H)-dione | |

| Appearance | Yellow solid | Red solid | |

| Melting Point | >300 °C (decomposes) | ~200 °C | |

| pKa (strongest acidic) | ~8.8 - 10.0 | Not readily available for unsubstituted form | |

| Solubility (in DMSO) | ~11 mg/mL | Not readily available | |

| Solubility (in water, pH 4) | ~9.05 µM | Not readily available | |

| Solubility (in water, pH 10) | ~14.5 µM | Not readily available |

Table 2: Spectroscopic Properties of this compound and Isothis compound

| Property | This compound | Isothis compound | Reference(s) |

| UV-Vis Abs. Maxima (λmax) | ~330 nm, ~385 nm | ~335 nm, ~440-445 nm | |

| Fluorescence Emission Maxima (λem) | ~480 nm | ~525 nm | |

| Fluorescence Quantum Yield (Φf) | Significantly lower (e.g., 0.048 in water) | Significantly higher (order of magnitude larger) | |

| Fluorescence Lifetime | Shorter | Longer | |

| Intersystem Crossing Quantum Yield (ΦISC) | High (e.g., ~0.45 in acidic solution) | High (e.g., ~0.7 for flavins) |

Redox Properties and Biological Significance

The isothis compound ring is the redox-active center in flavoproteins, capable of accepting and donating one or two electrons. This property is fundamental to the role of FAD and FMN in a vast array of metabolic reactions. The isothis compound ring can exist in three primary redox states: oxidized (quinone), partially reduced (semiquinone radical), and fully reduced (hydroquinone).

This compound and its derivatives also exhibit redox activity and have been explored as potential redox-sensitive fluorescent probes and as components in redox-flow batteries.

In the context of drug development, this compound is recognized as a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including inflammation and neurotransmission.

Signaling Pathway: this compound as an A2B Adenosine Receptor Antagonist

The A2B adenosine receptor primarily signals through the Gs and Gq alpha subunits of heterotrimeric G proteins. This compound, by acting as an antagonist, blocks the binding of the endogenous ligand adenosine to the A2B receptor, thereby inhibiting its downstream signaling cascades.

References

Alloxazine Derivatives: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of alloxazine derivatives. These compounds, structurally related to the isothis compound core of riboflavin (Vitamin B2), are of significant interest in various fields, including medicinal chemistry, materials science, and bio-organic chemistry, due to their diverse functionalities.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development.

Core Physicochemical Properties

The utility of this compound derivatives is intrinsically linked to their fundamental physicochemical characteristics. These properties govern their behavior in biological and chemical systems, influencing everything from solubility in aqueous media to their potential as photosensitizers or redox-active agents.

Solubility

The solubility of this compound and its derivatives is a critical parameter, particularly for applications in biological systems and aqueous redox-flow batteries.[3][4][5] Generally, the parent this compound molecule exhibits poor solubility in water. Functionalization of the this compound core is a common strategy to enhance solubility. For instance, the introduction of a carboxylic acid group has been shown to significantly increase solubility in alkaline aqueous solutions.

A study by Zhao et al. determined the solubility of this compound in aqueous solutions at different pH values using absorption spectroscopy. The results are summarized in the table below.

| Compound | Solvent/Conditions | Solubility | Reference |

| This compound | Aqueous solution, pH 4 (10⁻⁴ M HCl) | 9.05 ± 1 µM | |

| This compound | Aqueous solution, pH 10 (10⁻⁴ M NaOH) | 14.5 ± 1 µM | |

| This compound 7/8-carboxylic acid (ACA) | Alkaline aqueous solution (pH 14) | Highly soluble |

pKa and Tautomerism

This compound derivatives can exist in different tautomeric forms, primarily the this compound and isothis compound forms, which differ in the position of a proton. This tautomerism is pH-dependent and influences the molecule's electronic and photophysical properties. The acid dissociation constant (pKa) is a key parameter that describes the equilibrium between these forms and the protonation state of the molecule. While specific pKa values for a wide range of derivatives are not extensively tabulated in the literature, understanding the tautomeric equilibrium is crucial for predicting their behavior in different environments. The isothis compound form is generally expected to be more prevalent in alkaline conditions.

Redox Potentials

The redox activity of this compound derivatives is a cornerstone of their application in areas such as redox-flow batteries and as catalysts. Cyclic voltammetry is the primary technique used to characterize the redox potentials of these compounds. The reduction potential can be tuned by modifying the substituents on the this compound core; electron-donating groups tend to lower the reduction potential, while electron-withdrawing groups raise it.

The following table presents redox potential data for selected this compound derivatives.

| Compound | Conditions | Reduction Potential (V vs. SHE) | Reference |

| Lumichrome | Alkaline solution | -0.70 | |

| This compound 7/8-carboxylic acid (ACA) | Alkaline solution | -0.62 | |

| L-1 (an this compound-based ligand) | DMSO | -1.34 (first reduction), -1.41 (second reduction) | |

| 7/8-hydroxythis compound | Not specified | Below -0.73 | |

| 7,8-dimethylthis compound | Not specified | Below -0.73 |

Spectral Properties

This compound derivatives typically exhibit distinct absorption and emission spectra, which are sensitive to their chemical environment and substitution pattern. These properties are fundamental to their use as fluorescent probes and photosensitizers.

The UV-visible absorption spectra of this compound derivatives generally show multiple absorption bands. For example, some 2-deoxo-alloxazine-5-oxides exhibit four main absorption maxima. The following table summarizes reported spectral data for various derivatives.

| Compound/Derivative Class | Solvent/Conditions | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Reference |

| This compound and methyl-substituted derivatives | 1,2-dichloroethane, acetonitrile, ethanol | Varies with solvent polarity | Varies with solvent polarity | |

| 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine (10q) | Not specified | Multiple bands reported in spectrum | Not specified | |

| 7-methyl-2-(methylthio)-alloxazine (11b) | Not specified | Multiple bands reported in spectrum | Not specified | |

| 3,9-dimethyl-2-deoxo-2-methylthio-alloxazin-5-oxide (12c) | Not specified | Multiple bands reported in spectrum | Not specified | |

| 2,4-dioxo-9-methyl-1,2,3,4-tetrahydro-alloxazine-5-oxide (13d) | Not specified | Multiple bands reported in spectrum | Not specified | |

| 2-deoxo-alloxazine-5-oxides (general) | Not specified | 216–222, 272–280, 292–304, 402–426 | Not specified | |

| Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1a) | Not specified | Studied | Studied | |

| 1,3-dimethylnaphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1b) | Not specified | Studied | Studied |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound derivatives. The following sections outline the methodologies for key experiments cited in the literature.

Determination of Solubility by UV-Vis Absorption Spectroscopy

This method is used to determine the solubility limit of a compound in a specific solvent by measuring the absorption of saturated solutions.

Materials:

-

This compound derivative

-

Solvent of interest (e.g., aqueous buffer at a specific pH)

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters)

Procedure:

-

Prepare a series of supersaturated solutions by adding an excess amount of the this compound derivative to a known volume of the solvent in separate containers.

-

Seal the containers and agitate them at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow the solutions to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant from each container, ensuring no solid particles are transferred.

-

Filter the aliquots to remove any remaining suspended particles.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration using a set of standards with known concentrations.

-

Use the calibration curve to determine the concentration of the saturated solution from the absorbance of its dilutions. The average concentration of the saturated solutions represents the solubility of the compound.

Determination of Redox Potential by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a substance.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl, SCE)

-

Counter electrode (e.g., platinum wire)

-

-

This compound derivative solution in a suitable electrolyte (e.g., DMSO with a supporting electrolyte)

-

Inert gas (e.g., nitrogen, argon) for deoxygenation

Procedure:

-

Prepare a solution of the this compound derivative at a known concentration in the chosen solvent containing a supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate. The potential range should be chosen to encompass the expected redox events.

-

Run the cyclic voltammogram, sweeping the potential from the initial value to the final value and back.

-

The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the reduction and oxidation of the this compound derivative.

-

The formal reduction potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.

Determination of pKa by Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as a function of pH to determine its pKa.

Materials:

-

Spectrophotometer

-

pH meter

-

A series of buffers covering a wide pH range

-

Stock solution of the this compound derivative in a suitable solvent

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of solutions of the this compound derivative at a constant concentration in the different pH buffers.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Identify wavelengths where the acidic and basic forms of the molecule have significantly different absorbances.

-

Plot the absorbance at a selected wavelength against the pH of the solution.

-

The resulting plot should be a sigmoidal curve.

-

The pKa value corresponds to the pH at the inflection point of the sigmoidal curve. This can be determined graphically or by fitting the data to the appropriate equation.

Signaling Pathways and Workflows

The diverse applications of this compound derivatives are underpinned by their involvement in specific chemical and biological pathways. Visualizing these processes can aid in understanding their mechanism of action.

Photodynamic Therapy (PDT) Signaling Pathway

This compound derivatives can act as photosensitizers in photodynamic therapy, a treatment modality for cancer and other diseases. Upon activation by light, they can generate reactive oxygen species (ROS) that induce cell death.

Caption: Signaling pathway of this compound derivatives in photodynamic therapy (PDT).

Experimental Workflow for Characterization

A systematic workflow is crucial for the comprehensive characterization of newly synthesized this compound derivatives. This workflow typically involves synthesis, purification, structural elucidation, and evaluation of key physicochemical properties.

Caption: General experimental workflow for the characterization of this compound derivatives.

References

Synthesis of Alloxazine from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of alloxazine from o-phenylenediamine. This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, notably for their applications in areas such as redox-flow batteries. This document outlines the core chemical reaction, provides detailed experimental protocols, summarizes quantitative data, and presents a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound from o-phenylenediamine is achieved through a condensation reaction with alloxan. In this reaction, the two amine groups of o-phenylenediamine react with the ketone groups of alloxan, leading to the formation of the tricyclic this compound ring system. This straightforward, single-step synthesis is known for its high yield and purity, making it an efficient method for producing the this compound core structure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from o-phenylenediamine.

| Parameter | Value | Reference |

| Reactants | ||

| o-Phenylenediamine | 3.5 g (30 mmoles) | [1][2] |

| Alloxan | 5.0 g (30 mmoles) | [1][2] |

| Solvent | ||

| Water | 800 ml | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Atmosphere | Nitrogen | |

| Reaction Time | ~5 hours | |

| Product | ||

| Yield | 7.5 g (90%) | |

| Melting Point | >300° C | |

| Spectroscopic Data (IR, cm⁻¹) | ||

| C=O Stretching | 1730, 1705 | |

| C=N (Amide II Band) | 1572 (Broad Peak) |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.

Materials:

-

o-Phenylenediamine (3.5 g, 30 mmoles)

-

Alloxan (5.0 g, 30 mmoles)

-

Deionized Water (800 ml)

-

Ethanol

-

Ether

-

Aqueous Dimethylformamide Solution

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Nitrogen gas source

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To an Erlenmeyer flask, add 800 ml of water.

-

Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to the flask.

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 5 hours.

-

After the reaction is complete, cool the mixture in an ice bath for 3 hours to facilitate the precipitation of the product.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate twice with 50 ml of ethanol and then twice with 50 ml of ether.

-

For further purification, recrystallize the precipitate from an aqueous dimethylformamide solution.

-

The final product is pale yellow powdery crystals.

Visualizing the Synthesis

The following diagrams illustrate the chemical structures of the reactants and the product, as well as the overall reaction workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Spectroscopic Analysis of Alloxazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of alloxazine and its derivatives. Alloxazines are a class of heterocyclic compounds based on the benzo[g]pteridine-2,4(1H,3H)-dione structure. They are tautomers of isoalloxazines, the core structure of flavins like riboflavin (Vitamin B2), and are crucial in various biological processes and have potential applications in photodynamic therapy and as fluorescent probes. This guide details the principles, experimental protocols, and data interpretation for the spectroscopic characterization of these important molecules.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique for characterizing this compound compounds, providing insights into their electronic structure and concentration. The absorption spectra of alloxazines are characterized by strong π→π* transitions. The position and intensity of these absorption bands are sensitive to the solvent environment, pH, and substitution on the this compound ring.

In aqueous solutions, the spectroscopic behavior of this compound is pH-dependent. At pH 4, the pure this compound form is predominant. However, at pH 10, it exists in equilibrium with its tautomeric form, isothis compound, with about 9% being the latter. This tautomerism significantly influences the absorption spectrum.[1] The solubility of this compound in aqueous solutions is limited, which is a critical factor for quantitative spectroscopic studies. At room temperature, the solubility is approximately 9.05 µM at pH 4 and 14.5 µM at pH 10.[2]

Quantitative UV-Visible Absorption Data

The following table summarizes the absorption maxima (λmax) for this compound and its derivative, lumichrome (7,8-dimethylthis compound), in various solvents.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction Coefficient (ε) at λmax 1 (M-1cm-1) |

| This compound | 1,2-Dichloroethane | ~373 | ~323 | - |

| This compound | Acetonitrile | ~372 | ~322 | ~7.0 x 103[3] |

| This compound | Ethanol | ~376 | ~323 | - |

| This compound | Water (pH 4) | ~384 | ~329 | - |

| Lumichrome | 1,2-Dichloroethane | ~382 | ~339 | - |

| Lumichrome | Acetonitrile | ~382 | ~338 | - |

| Lumichrome | Ethanol | ~383 | ~341 | - |

| Lumichrome | Water | ~385 | ~342 | - |

Data compiled from various sources.[4][5]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer). This compound was purchased from Sigma-Aldrich for some studies. For aqueous solutions, the solubility is low, so concentrations should be carefully controlled. Recrystallization from a solvent like DMSO can be performed to purify the compound.

-

Dilute the stock solution with the desired solvent to obtain a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU.

-

-

Instrumentation :

-

A diode array spectrophotometer, such as an HP 8453, is suitable for these measurements.

-

-

Data Acquisition :

-

Record the absorption spectrum over a wavelength range of at least 250 nm to 500 nm.

-

Use the same solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the excited-state properties of this compound compounds. Alloxazines typically exhibit fluorescence in the blue-green region of the spectrum. The fluorescence quantum yield and lifetime are key parameters that provide information about the efficiency of the radiative decay process and the dynamics of the excited state. These properties are influenced by the solvent, temperature, and molecular structure.

A notable characteristic of this compound is the potential for photo-induced excited-state tautomerization to the isothis compound form, which can be observed in its fluorescence behavior. However, for many simple alloxazines in common organic solvents, there is no evidence of excited-state proton transfer, and the emission originates from the π,π* electronic excited state corresponding to the ground state of the absorbing molecule. In contrast to isoalloxazines like lumiflavin, alloxazines generally have lower fluorescence quantum yields due to higher rates of non-radiative decay.

Quantitative Fluorescence Data

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| This compound | 1,2-Dichloroethane | - | ~432 | 0.023 | - |

| This compound | Acetonitrile | - | ~431 | 0.009 | - |

| This compound | Ethanol | - | ~445 | 0.033 - 0.068 | - |

| This compound | Water (pH 4) | 330 | 456 | 0.048 | - |

| Lumichrome | 1,2-Dichloroethane | - | ~439 | 0.026 | - |

| Lumichrome | Acetonitrile | - | ~435 | 0.028 | - |

| Lumichrome | Ethanol | - | ~448 | 0.036 - 0.139 | - |

| Lumichrome | Water | - | ~478 | 0.055 | - |

Data compiled from various sources.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation :

-

Prepare dilute solutions of the this compound compound in the chosen solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

-

-

Instrumentation :

-

A spectrofluorometer, such as a Spex Fluoromax, is appropriate for steady-state fluorescence measurements.

-

For fluorescence lifetime measurements, a time-correlated single-photon counting (TCSPC) system, like an IBH model 5000U spectrometer, can be used.

-

-

Data Acquisition :

-

Steady-State Emission : Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.

-

Excitation Spectra : Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelength.

-

Quantum Yield : Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

-

Lifetime : Measure the fluorescence decay profile using a TCSPC system. The decay curves for many alloxazines in solution are single exponential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound compounds in both solution and the solid state. 1H, 13C, and 15N NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of molecular structure and the study of tautomerism.

In the solid state, high-resolution 15N NMR is particularly useful for distinguishing between the this compound and isothis compound tautomers. The experimental isotropic chemical shifts can be compared with values calculated from theoretical models to definitively identify the predominant tautomer in the crystal structure. For this compound, solid-state 15N NMR data have confirmed the presence of the this compound tautomer.

Quantitative NMR Data

Solid-State 15N NMR Chemical Shifts (ppm) for this compound

| Tautomer | N Atom | Calculated Chemical Shift | Experimental Chemical Shift |

| This compound | N-H | 126.68 | 123.81 |

| This compound | N-H | 161.43 | 156.56 |

| Isothis compound | N-H | 149.94 | - |

| Isothis compound | N-H | 165.64 | - |

The significant agreement between the calculated and experimental chemical shifts for the this compound tautomer confirms its presence in the solid state.

Solution 13C NMR Chemical Shifts (ppm) in DMSO-d6

| Compound | C-2 | C-4 | C-4a | C-5a | C-9a | C-10a |

| This compound | - | - | 137.9 | 129.5 | 141.0 | 149.1 |

| 3,7,10-trimethylisothis compound | 155.6 | 160.7 | 134.8 | 131.6 | 148.0 | 135.2 |

The chemical shift of C-10a is a characteristic signal that shifts upfield from a 10H-3H tautomer (isothis compound form) to a 1H-3H tautomer (this compound form).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Solution NMR : Dissolve the this compound compound in a deuterated solvent such as DMSO-d6.

-

Solid-State NMR : The powdered sample is packed into a zirconia solid-state NMR rotor.

-

-

Instrumentation :

-

A high-field NMR spectrometer (e.g., 9.4 T) is required. For solid-state NMR, a spectrometer equipped with a magic-angle spinning (MAS) probe is necessary.

-

-

Data Acquisition :

-

Solution NMR : Acquire 1H and 13C spectra. 2D correlation experiments such as HMQC and HMBC can be used for signal assignment.

-

Solid-State NMR : For 13C, use cross-polarization magic-angle spinning (CPMAS). For 15N, high-resolution solid-state NMR techniques are employed.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound compounds. Electron ionization (EI) is a common technique for this purpose. The fragmentation pathways can provide valuable structural information. For this compound and its N(5)-oxides, characteristic fragmentation patterns include the loss of atomic oxygen, an HNCO molecule, and an OH radical.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction :

-

The sample can be introduced directly into the ion source.

-

-

Instrumentation :

-

An electron ionization mass spectrometer is typically used.

-

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to elucidate the structure.

-

Visualizations

Tautomeric Interconversion of this compound

The interconversion between this compound and its tautomer, isothis compound, is a key chemical process. In the solid state, this can occur via proton transfer along intermolecular hydrogen bonds. Computational studies suggest that a concerted proton transfer mechanism has a lower energy transition state than a sequential one.

Caption: Tautomeric interconversion pathway between this compound and isothis compound.

General Workflow for Spectroscopic Analysis

A typical workflow for the comprehensive spectroscopic analysis of a novel this compound compound involves a series of integrated techniques to fully characterize its structure and photophysical properties.

Caption: General workflow for the spectroscopic analysis of this compound compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption Spectroscopic Determination of Solubility of this compound in Aqueous Solutions [scirp.org]

- 3. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. rsc.org [rsc.org]

Tautomerism in Alloxazine and Isoalloxazine Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alloxazine and isothis compound ring systems are fundamental heterocyclic structures, most notably forming the core of flavins such as riboflavin (vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). These molecules are crucial coenzymes in a vast array of biochemical redox reactions. The biological activity and physicochemical properties of these systems are intricately linked to the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers.

This technical guide provides a comprehensive exploration of tautomerism in this compound and isothis compound systems. It delves into the structural nuances of the tautomers, the experimental and computational methodologies used to study their equilibrium, and the quantitative data that underpins our current understanding. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with flavins and related heterocyclic compounds.

Core Concepts: this compound and Isothis compound Tautomers

This compound and isothis compound are prototropic tautomers, differing in the position of a proton. The tautomeric equilibrium involves the migration of a proton between the N(1) and N(10) positions of the tricyclic ring system.[1][2]

-

This compound: In this tautomer, the proton resides on the N(1) atom of the pyrimidine ring.

-

Isothis compound: In this tautomer, the proton is located on the N(10) atom of the pyrazine ring. This is the tautomeric form found in biologically active flavins.[3]

The equilibrium between these two forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, and pH.

Tautomeric Equilibrium in the Solid State

In the solid state, the this compound tautomer is overwhelmingly favored. This has been conclusively demonstrated through a combination of powder X-ray diffraction (XRD), solid-state NMR spectroscopy, and computational calculations.[4][5]

Periodic Density Functional Theory (DFT-D) calculations indicate that the crystal structure containing the this compound tautomer has a significantly lower energy than one containing the isothis compound tautomer. This energy difference is substantial enough that at ambient temperature, it is estimated that more than 99.9% of the molecules in the crystal structure exist as the this compound tautomer. The greater stability of the this compound form in the solid state is primarily attributed to a lower intramolecular energy.

Quantitative Data: Solid-State NMR and DFT Calculations

Solid-state 15N NMR spectroscopy is a powerful tool for distinguishing between the this compound and isothis compound tautomers due to the different chemical environments of the nitrogen atoms. The experimental chemical shifts show a much better correlation with the calculated values for the this compound tautomer.

| Tautomer | Method | Parameter | Value (kJ/mol) |

| This compound | DFT-D | Intramolecular Energy (Relative) | 0 |

| Isothis compound | DFT-D | Intramolecular Energy (Relative) | +54.0 |

| This compound | DFT-D | Intermolecular Interaction Energy (Relative) | 0 |

| Isothis compound | DFT-D | Intermolecular Interaction Energy (Relative) | -30.7 |

Table 1: Calculated Relative Energies of this compound and Isothis compound Tautomers in the Solid State. Data sourced from Harris et al. (2021).

| Nitrogen Atom | Experimental 15N Chemical Shift (ppm) | Calculated 15N Chemical Shift (this compound) (ppm) | Calculated 15N Chemical Shift (Isothis compound) (ppm) |

| N-H Environments | 123.81, 156.56 | 126.68, 161.43 | 149.94, 165.64 |

Table 2: Comparison of Experimental and Calculated Solid-State 15N NMR Chemical Shifts for this compound. Data sourced from Harris et al. (2021).

Tautomeric Equilibrium in Solution

The tautomeric equilibrium of this compound and isothis compound in solution is more complex and highly dependent on the solvent environment and pH. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are invaluable for studying these equilibria in the solution phase.

Influence of pH

The pH of the solution plays a critical role in determining the predominant tautomeric form in the ground state.

-

Acidic to Neutral pH (pH 4-7): In acidic and neutral aqueous solutions, the this compound form is the dominant species.

-

Alkaline pH (pH > 7): At alkaline pH, a partial shift towards the isothis compound tautomer is observed. For instance, at pH 10, it is estimated that approximately 9% of the molecules exist as the isothis compound tautomer in the ground state.

Solvent Effects and Phototautomerism

In addition to pH, the solvent's polarity and hydrogen-bonding capabilities significantly influence the tautomeric equilibrium, particularly in the excited state. While the ground state in many solvents favors the this compound form, photoexcitation can lead to a proton transfer from N(1) to N(10), resulting in the formation of the isothis compound tautomer. This phenomenon is known as phototautomerism.

Polar, protic solvents such as alcohols are known to promote this excited-state proton transfer (ESPT). The mechanism is believed to involve the formation of intermolecular hydrogen-bonded complexes between the this compound molecule and the solvent.

The fluorescence emission spectra of this compound in different solvents often reveal the presence of two emissive species, corresponding to the this compound and the photogenerated isothis compound tautomers.

Quantitative Spectroscopic Data in Solution

The distinct electronic structures of the this compound and isothis compound tautomers give rise to different absorption and emission spectra, allowing for their quantitative analysis.

| Tautomer/Derivative | Solvent/Condition | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

| This compound | Aqueous, pH 4 | ~330, 380 | ~456 |

| Isothis compound (in equilibrium with this compound) | Aqueous, pH 10 | Additional band > 420 nm | Shoulder at ~510 nm |

| This compound | Ethanol | - | - |

| Isothis compound (phototautomer) | Ethanol | - | ~530 |

Table 3: Summary of Key Spectroscopic Data for this compound and Isothis compound Tautomers in Solution. Data compiled from various sources.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation of o-phenylenediamine with alloxan.

Materials:

-

o-phenylenediamine

-

Alloxan

-

Water

-

Ethanol

-

Diethyl ether

-

Dimethylformamide (DMF)

Procedure:

-

In a suitable flask, suspend o-phenylenediamine and alloxan in water.

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 5 hours.

-

Cool the reaction mixture in an ice bath for 3 hours to facilitate the precipitation of the product.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the precipitate sequentially with ethanol and diethyl ether.

-

Recrystallize the crude product from an aqueous dimethylformamide solution to yield pure, pale yellow powdery crystals of this compound.

-

Characterize the product using appropriate analytical techniques such as melting point, IR spectroscopy, and NMR.

Synthesis of N(10)-Substituted Isoalloxazines

Direct synthesis of the parent isothis compound is challenging; however, N(10)-substituted isoalloxazines, which are structurally locked in the isothis compound tautomeric form, can be synthesized through various methods. One common approach involves the cyclocondensation of a 2-substituted aminoaniline with alloxan.

Materials:

-

2-Substituted aminoaniline (e.g., N-methylaniline)

-

Alloxan or N-methylalloxan monohydrate

-

Acidic alumina or Montmorillonite KSF/K10 clay

-

Appropriate solvent (e.g., for microwave synthesis)

Procedure (Microwave-Assisted):

-

Mix the 2-substituted aminoaniline and alloxan (or its derivative) with a solid acid catalyst (acidic alumina or montmorillonite clay).

-

Subject the mixture to microwave irradiation for a short duration (typically a few minutes).

-

After the reaction is complete, extract the product with a suitable solvent.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the N(10)-substituted isothis compound using spectroscopic methods (NMR, Mass Spectrometry) and melting point analysis.

Quantitative Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy

Quantitative NMR (qNMR) can be used to determine the ratio of tautomers in solution, provided the exchange rate between the tautomers is slow on the NMR timescale or can be slowed by lowering the temperature.

Sample Preparation:

-

Accurately weigh a known amount of the this compound/isothis compound sample and a suitable internal standard into an NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

-

Add a known volume of a deuterated solvent in which both the sample and the internal standard are soluble.

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum using quantitative parameters. This includes:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation between scans.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use of a 90° pulse angle.

-

Data Analysis:

-

Carefully integrate the signals corresponding to unique protons of the this compound and isothis compound tautomers.

-

Integrate a well-resolved signal from the internal standard.

-

The ratio of the tautomers can be calculated by comparing the normalized integral values of the signals from each tautomer.

Determination of Tautomeric Equilibrium Constant by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the equilibrium constant between the two tautomers by analyzing the changes in the absorption spectrum as a function of a perturbing factor, such as pH.

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare solutions of this compound of a constant concentration in each of the buffer solutions.

-

Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 250-600 nm).

-

Identify the isosbestic point(s), which indicate a two-component equilibrium.

-

Analyze the absorbance data at a wavelength where one of the tautomers absorbs significantly more than the other.

-

The equilibrium constant (KT) can be determined by fitting the absorbance versus pH data to an appropriate equation that relates the absorbance to the concentrations of the two tautomers and the pH.

Study of Phototautomerism by Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited-state processes like phototautomerism.

Experimental Setup:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., a polar, protic solvent).

-

Use a picosecond or femtosecond pulsed laser to excite the sample at a wavelength where the this compound tautomer absorbs.

-

Measure the fluorescence decay at different emission wavelengths, corresponding to the emission of the this compound and the photogenerated isothis compound tautomers.

Data Analysis:

-

The fluorescence decay curves are typically fitted to a multi-exponential decay function.

-

The decay components can be assigned to the lifetimes of the different species in the excited state.

-

Analysis of the rise and decay times at different emission wavelengths can provide information on the rate of the excited-state proton transfer from the this compound to the isothis compound tautomer.

Computational Chemistry Protocol for Tautomerism Analysis

Density Functional Theory (DFT) is a widely used computational method to study the relative stabilities of tautomers.

Workflow:

-

Structure Optimization: Build the 3D structures of both the this compound and isothis compound tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Effects: To model the tautomerism in solution, include a solvation model, such as the Polarizable Continuum Model (PCM), in the calculations.

-

Energy Calculations: Calculate the total electronic energies, including ZPVE and thermal corrections, for both tautomers in the gas phase and in the chosen solvent.

-

Tautomer Ratio Prediction: The relative Gibbs free energy (ΔG) between the two tautomers can be used to predict the equilibrium constant (KT) and the tautomer ratio at a given temperature using the equation: ΔG = -RTln(KT).

Visualizations

Caption: Tautomeric equilibrium between this compound and isothis compound.

Caption: Workflow for determining tautomeric equilibrium constant using UV-Vis spectroscopy.

Caption: Computational workflow for predicting tautomer ratios using DFT.

Conclusion

The tautomeric relationship between this compound and isothis compound is a critical aspect of their chemistry and biological function. While the this compound form is dominant in the solid state, the equilibrium in solution is dynamic and sensitive to environmental factors such as pH and solvent polarity. Furthermore, phototautomerism plays a significant role in the excited-state dynamics of these molecules. A thorough understanding of this tautomerism, facilitated by the experimental and computational methods outlined in this guide, is essential for researchers in the fields of chemistry, biochemistry, and drug development who work with these important heterocyclic systems.

References

Alloxazine-Based Molecules: An In-depth Technical Guide to their Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of alloxazine-based molecules. Alloxazines are a class of heterocyclic organic compounds that exhibit rich redox chemistry, making them a focal point in diverse research areas, including energy storage, catalysis, and importantly, drug development. Their ability to participate in electron transfer reactions is pivotal to their function in these applications. This document summarizes key quantitative electrochemical data, details common experimental protocols for their characterization, and visualizes the underlying mechanisms of their action.

Core Electrochemical Properties of this compound Derivatives

The electrochemical behavior of this compound-based molecules is primarily characterized by their redox potentials, which can be finely tuned through chemical modifications of the this compound core. These modifications, typically involving the addition of electron-donating or electron-withdrawing groups, alter the electron density of the molecule, thereby influencing the ease with which it can be oxidized or reduced. This tunability is a key attribute for their application in various technologies.[1][2][3]

Quantitative Electrochemical Data

The redox potentials of a range of this compound derivatives have been characterized, primarily using cyclic voltammetry. The following table summarizes key electrochemical data for selected this compound-based molecules from the literature. This data is crucial for comparing the redox properties of different derivatives and for selecting appropriate candidates for specific applications.

| This compound Derivative | E⁰ (V vs. SHE) | Experimental Conditions | Reference |

| This compound 7/8-carboxylic acid (ACA) | -0.62 | pH 14 | [4] |

| 7/8-hydroxythis compound | < -0.73 | Not specified | [2] |

| 7,8-dimethylthis compound | < -0.73 | Not specified | |

| Flavin-like ligand L-1 | -1.34, -1.41 | 0.1 M [TBA]PF6 in dry DMSO | |

| Ruthenium Complex M-2 | -1.13, -1.99 | Not specified |

Note: Redox potentials can vary based on experimental conditions such as pH, solvent, and supporting electrolyte. It is essential to consider these factors when comparing values.

Experimental Protocols for Electrochemical Analysis

The primary technique for investigating the electrochemical properties of this compound-based molecules is cyclic voltammetry (CV). This method provides information on the redox potentials and the kinetics of electron transfer reactions.

Detailed Methodology for Cyclic Voltammetry

Objective: To determine the redox potentials of an this compound-based molecule.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical Cell

-

Potentiostat

-

Inert Gas (e.g., Argon or Nitrogen)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO, or an aqueous buffer)

-

Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6, or Potassium Chloride - KCl)

-

This compound-based molecule of interest

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Dry the electrode completely.

-

-

Electrolyte Solution Preparation:

-

Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Dissolve the this compound-based molecule in the electrolyte solution to a concentration of 1-5 mM.

-

-

Electrochemical Cell Assembly:

-

Place the prepared electrolyte solution containing the this compound derivative into the electrochemical cell.

-

Insert the working, reference, and counter electrodes into the solution, ensuring they are properly positioned and not in contact with each other.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Initial and Final Potential: Define a potential range that is expected to encompass the redox events of the this compound derivative.

-

Vertex Potentials: Set the switching potentials for the forward and reverse scans.

-

Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to study the kinetics of the electron transfer.

-

-

Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the formal reduction potential (E⁰') as the average of the anodic and cathodic peak potentials: E⁰' = (Epa + Epc) / 2.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Visualization of Mechanisms and Workflows

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to characterize an this compound-based molecule.

Proposed Mechanism of this compound-Mediated Cytotoxicity in Cancer Cells

The electrochemical properties of this compound derivatives are central to their potential application as anticancer agents. Many of these compounds can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress and trigger cell death in cancer cells. The following diagram illustrates a proposed mechanism for this process.

This guide provides a foundational understanding of the electrochemical properties of this compound-based molecules, offering valuable insights for researchers and professionals in drug development and related scientific fields. The tunability of their redox characteristics, coupled with their biological activity, underscores their potential as a versatile molecular scaffold for future innovations.

References

The Historical Development of Alloxazine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemistry of alloxazines, a class of heterocyclic compounds, is deeply intertwined with the study of riboflavin (Vitamin B2) and its derivatives. This guide provides a comprehensive overview of the historical development, synthesis, and evolving applications of alloxazine chemistry, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Early Discoveries and the Connection to Riboflavin

The story of alloxazines begins with the study of riboflavin. Early research in the 1930s identified that riboflavin, when exposed to light in acidic or neutral aqueous solutions, degrades to form a yellow, fluorescent compound named lumichrome (7,8-dimethylthis compound).[1] This photodegradation involves the irreversible removal of the ribityl side chain of riboflavin.[1] Lumichrome is now recognized not just as a degradation product but as a biologically active molecule in its own right, acting as a signaling molecule in the plant rhizosphere.[1]

Simultaneously, the tautomeric isothis compound core of riboflavin was identified as the biologically active portion of the vitamin, crucial for its role as a cofactor in a wide range of redox reactions essential for metabolism. This understanding laid the groundwork for the synthesis and study of a vast array of this compound and isothis compound derivatives.

Synthesis of Alloxazines: A Historical Perspective

The synthesis of alloxazines has evolved from classical condensation reactions to more sophisticated and efficient methods, including biochemical and chemoenzymatic processes.

Chemical Synthesis

The foundational method for synthesizing the this compound core involves the condensation of an o-phenylenediamine with alloxan.[2][3] This straightforward, single-step reaction has been widely used to prepare a variety of substituted alloxazines and remains a cornerstone of this compound chemistry.

Another notable chemical synthesis route involves the treatment of 6-anilinopyrimidines with diethyl azodicarboxylate, which leads to the formation of the corresponding alloxazines in a single step. More recent developments have explored nitrosative cyclization of 6-(N-anilino) pyrimidin-4(3H)-ones to produce this compound analogues.

Biochemical and Photolytic Synthesis

The limitations and environmental concerns associated with multi-step chemical syntheses, particularly for riboflavin, spurred the development of biotechnological production methods. Fermentation processes using microorganisms such as Ashbya gossypii and genetically modified Bacillus subtilis have now largely replaced chemical synthesis for the industrial production of riboflavin.

Lumichrome can also be synthesized biochemically using microorganisms like Microbacterium sp., which can convert riboflavin to lumichrome with high efficiency. Photolytic synthesis, mimicking the natural degradation of riboflavin, provides another route to lumichrome, although often with lower yields compared to biochemical methods.

Quantitative Data on this compound Synthesis

The efficiency of different synthetic routes for alloxazines can be compared through their reported yields. The following table summarizes quantitative data for the synthesis of lumichrome, a representative this compound.

| Synthesis Method | Starting Materials | Reported Yield (%) | Reference |

| Biochemical | Riboflavin, Microbacterium sp. | 96-98 | |

| Photolytic | Riboflavin | Variable, generally lower | |

| Chemical | Alloxan monohydrate, 4,5-dimethyl-1,2-phenylenediamine | ~55 | |

| Chemical | Riboflavin via formylmethylflavin | 61 | |

| Chemical | o-phenylenediamine, alloxan | 90 |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound chemistry.

Laboratory Synthesis of Lumichrome

This protocol describes a common laboratory-scale synthesis of lumichrome from 4,5-dimethyl-1,2-phenylenediamine and alloxan monohydrate.

Reactants:

-

4,5-dimethyl-1,2-phenylenediamine (0.62 mmol)

-

Alloxan monohydrate (0.62 mmol)

-

p-toluenesulfonic acid (0.62 mmol)

Procedure:

-

A mixture of the three reactants is placed in a 10 mL stainless steel grinding jar containing one 12 mm stainless steel ball.

-

The mixture is milled for one hour at 30 Hz.

-

Upon completion, the reaction mixture is washed with methanol and filtered.

-

The product is obtained as a yellow solid.

Biochemical Synthesis of Lumichrome using Microbacterium sp.

This protocol outlines the production of lumichrome from riboflavin using a resting cell method with Microbacterium sp..

Materials:

-

Microbacterium sp. cells

-

Riboflavin

-

10 mM Potassium Phosphate Buffer (KPB), pH 7.0

Procedure:

-

Harvest Microbacterium sp. cells by centrifugation and wash with 10 mM KPB, pH 7.0.

-

Incubate 20 grams of cells with 3.8 g (10.1 mmol) of riboflavin in 500 ml of 10 mM KPB, pH 7.0, at 30°C for 24 hours.

-

Separate the insoluble material, including lumichrome, from the cells by low-speed centrifugation.

-

Solubilize the lumichrome in DMSO and remove remaining bacterial cells by high-speed centrifugation.

-

Purify the lumichrome by recrystallization.

Signaling Pathways and Biological Activities

This compound derivatives have been shown to possess a range of biological activities, from plant growth promotion to anticancer effects.

Lumichrome Signaling in Plants

Lumichrome, exuded by rhizosphere bacteria, acts as a signaling molecule that can induce significant developmental changes in plants at nanomolar concentrations. While the precise signaling pathway is still under investigation, evidence suggests crosstalk with established phytohormone pathways, particularly abscisic acid (ABA) and ethylene.

Anticancer Activity of this compound Derivatives

Certain this compound derivatives have demonstrated potent antitumor activity. For instance, lumichrome has shown cytotoxic effects against lung cancer cells, potentially through the induction of apoptosis via activation of the p53 tumor suppressor protein and suppression of the AKT/β-catenin pathway. Other derivatives have been designed to target protein tyrosine kinases (PTKs), which are crucial in controlling cell proliferation and differentiation.

Experimental Workflow: Plant Growth Promotion Assay

The following diagram illustrates a typical workflow for assessing the effect of lumichrome on plant growth.

References

The Dual Nature of Alloxazines: From Microbial Signals to Anticancer Agents

An In-depth Technical Guide on the Natural Occurrence and Biological Significance of Alloxazinic Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxazines and their derivatives, notably lumichrome, represent a fascinating class of heterocyclic compounds with a diverse and expanding range of biological activities. Structurally related to the essential vitamin B2 (riboflavin), these molecules are not merely byproducts of its degradation but are now recognized as active signaling molecules in intricate biological processes spanning microbial communication, plant growth regulation, and mammalian cellular pathways. This technical guide provides a comprehensive overview of the natural occurrence of alloxazines, their multifaceted biological roles, and the underlying molecular mechanisms. Detailed experimental protocols for their study and quantitative data on their presence in various biological systems are presented to facilitate further research and development in this promising field. The potential of alloxazine scaffolds in drug discovery, particularly in oncology and inflammatory diseases, is also critically examined.

Introduction to Alloxazines

Alloxazines are a class of organic compounds characterized by a benzo[g]pteridine-2,4(1H,3H)-dione core structure. They are tautomers of isoalloxazines, the foundational structure of flavins such as riboflavin.[1] While isoalloxazines have long been studied for their critical role as coenzymes in redox reactions, alloxazines are emerging from their shadow as bioactive molecules in their own right.

The most extensively studied naturally occurring this compound derivative is lumichrome (7,8-dimethylthis compound), a primary photodegradation product of riboflavin.[2][3] Another significant derivative is lumiflavin (7,8,10-trimethylisothis compound), an analog of riboflavin.[4] This guide will delve into the natural sources of these compounds and their significant and varied biological functions.

Natural Occurrence and Quantitative Distribution

Alloxazinic compounds are widely distributed in nature, arising from both biological and photochemical processes. Their concentrations can vary significantly depending on the organism and environmental conditions.

2.1. Microbial Kingdom:

Several bacterial species are known to produce lumichrome through the enzymatic degradation of riboflavin. Notably, actinobacteria such as Microbacterium maritypicum and the alphaproteobacterium Devosia riboflavina (formerly Pseudomonas riboflavina) can split riboflavin into lumichrome and D-ribose.[5] Rhizobial species, which are crucial for nitrogen fixation in legumes, secrete lumichrome into the rhizosphere, where it acts as a signaling molecule.

2.2. Plant Kingdom:

Lumichrome is found in various plant tissues, often as a result of the photochemical conversion of riboflavin. Its presence in the xylem sap of legumes like cowpea and soybean is enhanced upon inoculation with rhizobia, highlighting a dynamic interaction between these symbiotic partners.

2.3. Animal Kingdom:

In mammals, lumichrome is considered to be of exogenous origin. Studies in rats have shown that urinary lumichrome and its catabolites, 7- and 8-carboxylumichrome, are primarily the result of the metabolic activity of intestinal microflora and the photodegradation of riboflavin, rather than endogenous enzymatic cleavage by mammalian tissues. While specific tissue concentrations are not well-documented, plasma concentrations of lumichrome have been measured in mice following administration.

Table 1: Quantitative Data on the Occurrence and Effective Concentrations of Lumichrome

| Biological Context | Organism/System | Location | Concentration/Effective Dose | Reference(s) |

| Microbial Production | Psoralea bacterial isolates | Culture exudates | 0.1 - 15 nM | |

| Plant Growth Promotion | Alfalfa (Medicago sativa) | Root treatment | 5 nM (growth promotion) | |

| Various monocots and dicots | Root treatment | 50 nM (depressed root development) | ||

| Soybean, Cowpea | Xylem sap & leaf extracts | Increased concentration upon rhizobial inoculation | ||

| Animal Studies | Mouse | Plasma | Dose-dependent following 10 mg/kg i.p. administration | |

| Rat | Urine | Presence of 7- and 8-carboxylumichrome |

Biological Roles and Signaling Pathways

Alloxazines and their derivatives exert a wide array of biological effects, acting as signaling molecules that can modulate cellular processes in diverse organisms.

3.1. Plant Growth Promotion:

Lumichrome functions as a potent plant growth-promoting substance at nanomolar concentrations. It has been shown to induce a range of developmental changes, including increased root respiration, enhanced biomass accumulation, early leaf initiation, and increased stem elongation. The mechanism is thought to involve crosstalk with established phytohormone signaling pathways, such as that of abscisic acid (ABA).

3.2. Bacterial Quorum Sensing:

Lumichrome and riboflavin can act as signal mimics in bacterial quorum sensing (QS), a cell-to-cell communication system. They have been shown to stimulate the Pseudomonas aeruginosa LasR QS receptor, which normally binds to N-acyl homoserine lactone (AHL) signals. This inter-kingdom signaling can potentially be manipulated to control bacterial behavior.

3.3. Anticancer Activity:

A growing body of evidence points to the anticancer potential of alloxazinic compounds.

-

Induction of Apoptosis: Lumichrome has been demonstrated to inhibit the growth of human lung cancer cells and induce apoptosis through a p53-dependent mitochondrial mechanism. This involves the upregulation of p53, subsequent downregulation of the anti-apoptotic protein BCL-2, and the activation of caspase-9 and caspase-3.

-

Kinase Inhibition: The this compound scaffold is being explored for the design of selective kinase inhibitors as antitumor agents.

-

Sensitization to Chemotherapy: Lumiflavin can interfere with riboflavin metabolism in ovarian cancer stem-like cells, sensitizing them to the cytotoxic effects of cisplatin.

3.4. Adenosine Receptor Antagonism:

This compound is a selective antagonist of the adenosine A2B receptor (A2BR), with approximately 10-fold greater selectivity for A2BR over the A2A receptor. A2BR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream effectors like the cAMP response element-binding protein (CREB). By blocking this pathway, this compound can modulate processes such as inflammation and fibrosis, where A2BR signaling is implicated.

3.5. Anti-inflammatory and Antinociceptive Effects:

In vitro studies have demonstrated that this compound possesses anti-inflammatory and antinociceptive properties, likely related to its antagonism of adenosine receptors.

3.6. Photodynamic Therapy:

This compound derivatives are being investigated as photosensitizers for photodynamic therapy (PDT). These compounds can generate cytotoxic reactive oxygen species upon light activation, making them promising agents for targeted cancer treatment.

Biosynthesis and Metabolism

The primary route for the natural formation of lumichrome is the degradation of riboflavin. This can occur through two main pathways:

4.1. Photochemical Degradation:

Exposure of riboflavin to light, particularly in neutral or acidic conditions, leads to the cleavage of the ribityl side chain, yielding lumichrome.

4.2. Enzymatic Degradation:

In certain bacteria, such as Devosia riboflavina, a two-component flavin-dependent monooxygenase system is responsible for the conversion of riboflavin to lumichrome and D-ribose. This system involves a flavin reductase (FR) and a riboflavin monooxygenase (FMO).

References

- 1. lcms.cz [lcms.cz]

- 2. Two-Component Flavin-Dependent Riboflavin Monooxygenase Degrades Riboflavin in Devosia riboflavina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary lumichrome-level catabolites of riboflavin are due to microbial and photochemical events and not rat tissue enzymatic cleavage of the ribityl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Quantum Chemical Insights into Alloxazine Photophysics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alloxazine and its derivatives represent a fascinating class of heterocyclic compounds with rich and complex photophysics. As isomers of the biologically crucial flavins (isoalloxazines), they exhibit distinct photochemical behaviors, most notably a significantly lower fluorescence quantum yield and a higher efficiency in populating triplet states. These properties make them promising candidates for applications ranging from photodynamic therapy and photocatalysis to advanced materials. Understanding the fundamental mechanisms that govern their response to light is paramount for the rational design of novel this compound-based functional molecules.

This technical guide delves into the core of this compound photophysics, illuminated by quantum chemical studies. We will explore the intricate landscape of its excited states and the competing deactivation pathways that dictate its ultimate photophysical fate.

Theoretical and Experimental Protocols

The elucidation of this compound's photophysical pathways heavily relies on a synergy between experimental measurements and high-level quantum chemical computations.

Computational Methodologies

Quantum chemical calculations provide a molecular-level understanding of the electronic structure and dynamics that are often inaccessible to experiment alone. The primary methods employed in the study of this compound include:

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are the workhorses of computational photochemistry. DFT is used to optimize the geometry of the molecule in its ground state, while TD-DFT is employed to calculate vertical excitation energies, which correspond to light absorption, and to explore the potential energy surfaces of excited states.[1][2]

-

Multireference Methods (CASSCF and MS-CASPT2): For regions of the potential energy surface where electronic states are close in energy, such as near conical intersections or during intersystem crossing, single-reference methods like TD-DFT can be inadequate. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by N-electron valence state second-order perturbation theory (NEVPT2) or multistate CASPT2 (MS-CASPT2), provides a more robust description of these complex situations.[3]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the behavior of this compound in a biological or solution environment, QM/MM methods are utilized. In this approach, the this compound molecule (the QM region) is treated with a high level of quantum chemical theory, while the surrounding solvent or protein environment (the MM region) is described by a classical force field. This hybrid method allows for the inclusion of environmental effects on the photophysical properties.[3]

-

Spin-Orbit Coupling Calculations: The transition between electronic states of different spin multiplicity (i.e., intersystem crossing) is formally forbidden. However, it can be facilitated by spin-orbit coupling. Explicit calculation of these couplings is crucial for understanding the efficiency of triplet state formation.[4]

The general workflow for a computational study of this compound photophysics is depicted below.

References

- 1. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QM/MM Study on Mechanistic Photophysics of this compound Chromophore in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The photophysics of this compound: a quantum chemical investigation in vacuum and solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Alloxazine: A Technical Guide for Researchers